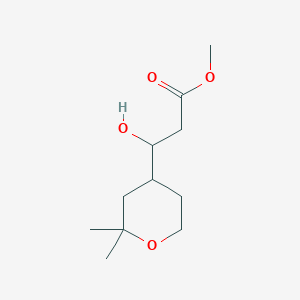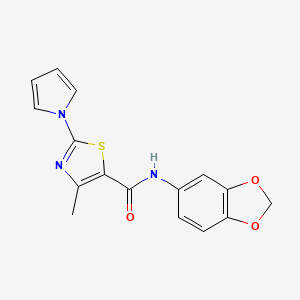
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP-22 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. In
Mechanism of Action
HPP-22 is a selective antagonist of the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. The N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. The GluN2B subunit is predominantly expressed in the forebrain and is involved in various physiological and pathological processes in the brain. By selectively blocking the GluN2B subunit, HPP-22 can modulate N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function and reduce excitotoxicity, which is believed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
HPP-22 has been shown to have several biochemical and physiological effects. In animal models, HPP-22 has been found to reduce pain sensitivity, improve cognitive function, and reduce anxiety-like behavior. HPP-22 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the key advantages of HPP-22 is its selectivity for the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. This selectivity allows for more precise modulation of N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function, which may reduce the risk of side effects associated with non-selective N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. However, one of the limitations of HPP-22 is its relatively low potency compared to other N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on HPP-22. One area of interest is in the development of more potent and selective GluN2B antagonists. Another area of research is in the investigation of HPP-22's potential use in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action and biochemical and physiological effects of HPP-22, which may provide insight into its therapeutic potential.
Synthesis Methods
The synthesis of HPP-22 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with piperidine to form N-(3-hydroxyphenyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride to yield N-(3-hydroxyphenyl)-1-(phenylsulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to form the desired product, N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Scientific Research Applications
HPP-22 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the key areas of research has been in the treatment of chronic pain. Studies have shown that HPP-22 can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. HPP-22 has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16-6-4-5-15(13-16)19-18(22)14-9-11-20(12-10-14)25(23,24)17-7-2-1-3-8-17/h1-8,13-14,21H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPKBFZGISKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)

![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5056848.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5056852.png)
![1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B5056859.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)

![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)